

3-(2-Methoxyphenyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)benzaldehyde

Cat. No.: B040117

[Get Quote](#)

An In-depth Technical Guide to **3-(2-Methoxyphenyl)benzaldehyde**: Synthesis, Properties, and Applications

Executive Summary: **3-(2-Methoxyphenyl)benzaldehyde** is a biaryl aldehyde, a class of organic compounds possessing significant utility as building blocks in medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from established chemical principles and data on closely related analogues to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals. The focus is on providing not just data, but also the mechanistic rationale behind the compound's behavior and utility.

Introduction: The Biphenyl Aldehyde Scaffold

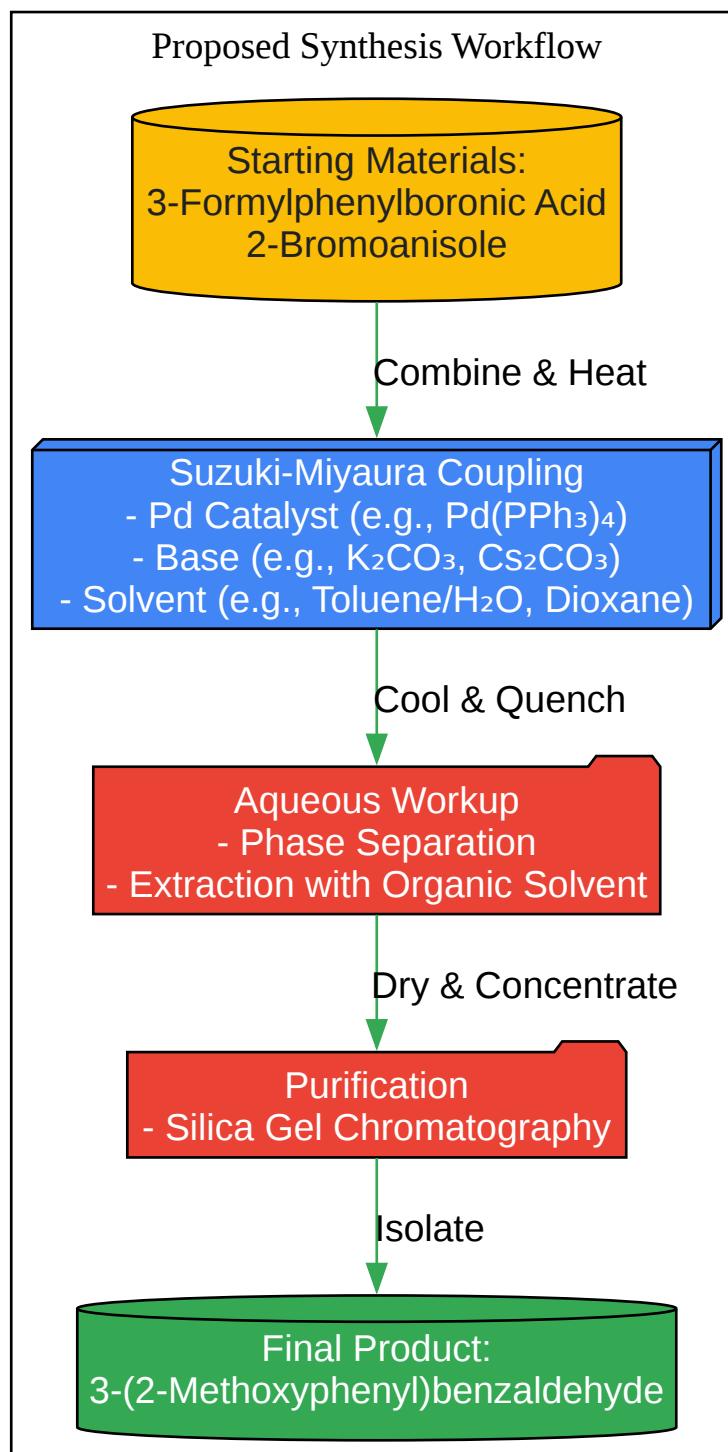
The **3-(2-Methoxyphenyl)benzaldehyde** molecule belongs to a privileged structural class that combines three key features: a biphenyl core, a versatile aldehyde functional group, and a methoxy substituent.

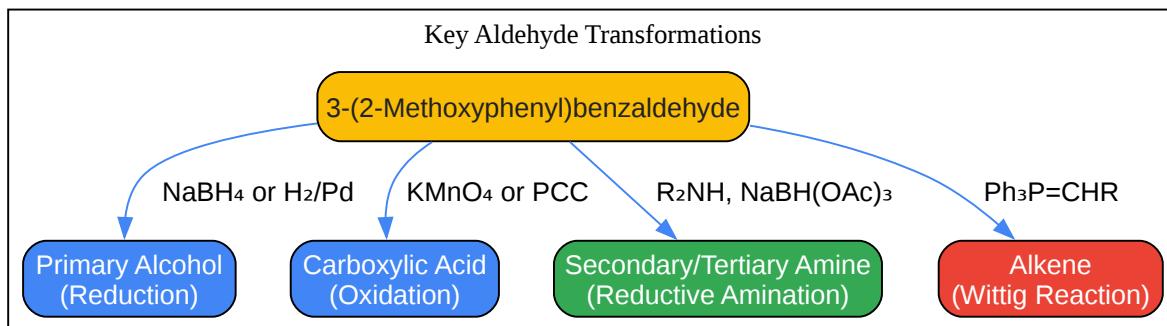
- **The Biphenyl Core:** This motif is prevalent in pharmaceuticals and advanced materials. It provides a semi-rigid, three-dimensional scaffold that can effectively orient functional groups for interaction with biological targets. The rotational flexibility around the central C-C single bond allows the molecule to adopt various conformations, which is critical for optimizing binding affinity in drug design.

- The Aldehyde Group: The formyl group (-CHO) is a powerful synthetic handle. Its electrophilic carbon and weakly acidic α -protons (if present) allow for a vast array of chemical transformations. It is a precursor to alcohols, carboxylic acids, amines (via reductive amination), alkenes (via Wittig-type reactions), and more complex heterocyclic systems.
- The Methoxy Group: The -OCH₃ substituent is an electron-donating group that influences the electronic properties of its attached phenyl ring. It increases electron density at the ortho and para positions, impacting the molecule's reactivity in electrophilic substitution reactions and modulating its overall polarity and solubility.

Physicochemical and Structural Properties

While extensive experimental data for **3-(2-Methoxyphenyl)benzaldehyde** is not widely published, its fundamental properties can be derived from its structure and data available in chemical databases.[\[1\]](#)


Property	Value	Source
IUPAC Name	3-(2-methoxyphenyl)benzaldehyde	PubChem [1]
Molecular Formula	C ₁₄ H ₁₂ O ₂	PubChem [1]
Molecular Weight	212.25 g/mol	PubChem [1]
CAS Number	188981-22-8	PubChem [1]
Canonical SMILES	COC1=CC=CC=C1C2=CC(=C=C2)C=O	PubChem [1]
Appearance	Predicted to be an off-white to yellow solid	Inferred from isomers [2]
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water.	General chemical principles


Synthesis and Manufacturing

A robust and widely applicable method for constructing the biphenyl core of **3-(2-Methoxyphenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The most logical synthetic disconnection involves the palladium-catalyzed coupling of 3-formylphenylboronic acid (or a suitable boronate ester) with 2-bromoanisole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(2-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759542 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [3-(2-Methoxyphenyl)benzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040117#3-2-methoxyphenyl-benzaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com